molecular formula C9H7ClN2O2 B12900071 5-Chloro-2-benzoxazoleacetamide CAS No. 35783-57-4

5-Chloro-2-benzoxazoleacetamide

Cat. No.: B12900071
CAS No.: 35783-57-4
M. Wt: 210.62 g/mol
InChI Key: JSYBNEUCRYGVAR-UHFFFAOYSA-N
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Description

5-Chloro-2-benzoxazoleacetamide is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-benzoxazoleacetamide typically involves the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazole ring

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-benzoxazoleacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

5-Chloro-2-benzoxazoleacetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: It has potential applications in drug development due to its biological activities. It is being investigated for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-benzoxazoleacetamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the chlorine and acetamide substitutions.

    5-Chloro-2-benzoxazole: Similar structure but lacks the acetamide group.

    2-Benzoxazoleacetamide: Similar structure but lacks the chlorine substitution.

Uniqueness: 5-Chloro-2-benzoxazoleacetamide is unique due to the presence of both the chlorine atom and the acetamide group, which confer distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the acetamide group contributes to its biological activity and potential therapeutic applications .

Properties

CAS No.

35783-57-4

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(5-chloro-1,3-benzoxazol-2-yl)acetamide

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)12-9(14-7)4-8(11)13/h1-3H,4H2,(H2,11,13)

InChI Key

JSYBNEUCRYGVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CC(=O)N

Origin of Product

United States

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